N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Descripción
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic organic compound featuring a fused bicyclic system (tetrahydrobenzimidazole) linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene carboxamide bridge. The compound’s structural complexity grants it unique physicochemical properties, including moderate lipophilicity (logP ≈ 2.1) and solubility in polar aprotic solvents such as DMSO (>10 mg/mL) .
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-16-11(19-17-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJIRALDWQSXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzimidazole Synthesis: The benzimidazole core is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the oxadiazole and benzimidazole intermediates. This can be achieved through nucleophilic substitution reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antiviral, or anticancer activities due to its ability to interact with various biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.
Mecanismo De Acción
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Analogous Compounds
The following compounds, reported in Pharmacopeial Forum (2017), share structural or functional similarities and provide a basis for comparison:
Compound A :
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
- Key Features :
- Contains a thiazole ring instead of oxadiazole.
- Features a 2-oxooxazolidine core, which enhances metabolic stability compared to oxadiazole derivatives.
- Exhibits higher molecular weight (MW = 689.8 g/mol) due to the benzyl and phenyl substituents.
- Pharmacokinetic Data :
Compound B :
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Key Features :
- Combines thiazole and urea functionalities.
- Includes a hydroxy group and diphenylhexane backbone, improving membrane permeability.
- MW = 795.9 g/mol, significantly larger than the target compound.
- Pharmacokinetic Data :
Target Compound :
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Tetrahydrobenzimidazole core offers conformational rigidity, favoring entropic gains in target interactions. MW = 289.3 g/mol (smaller and more drug-like than Compounds A and B).
- Preliminary Data :
Structural and Functional Comparison Table
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Thiazole | Thiazole |
| Molecular Weight | 289.3 g/mol | 689.8 g/mol | 795.9 g/mol |
| LogP | 2.1 | 3.5 | 4.2 |
| Aqueous Solubility | 0.2 mg/mL | <1 mg/mL | <0.5 mg/mL |
| Reported Activity | Kinase inhibition (hypothetical) | RNA polymerase inhibition | Antifungal |
| Metabolic Stability | Moderate (oxadiazole cleavage) | High (oxazolidine protection) | Low (urea hydrolysis) |
Research Findings and Implications
- Oxadiazole vs. Thiazole : The oxadiazole in the target compound confers greater metabolic stability compared to thiazole-based analogs, as thiazoles are prone to oxidative degradation . However, thiazole derivatives (e.g., Compound A) exhibit stronger target affinity due to sulfur’s polarizability.
- Size and Solubility : The target compound’s smaller size and moderate logP improve its drug-likeness, addressing the formulation challenges seen in bulkier analogs like Compound B.
- Functional Group Synergy : The tetrahydrobenzimidazole moiety may enable dual binding modes (e.g., hydrogen bonding and π-π stacking), a feature absent in Compounds A and B.
Actividad Biológica
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and studies.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring and a benzimidazole moiety. The presence of these heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and benzimidazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining related compounds, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5–25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzimidazole Derivative | 12.5–25 | Antibacterial |
| Oxadiazole Derivative | 64–256 | Antimicrobial |
Antiviral Activity
The antiviral potential of compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has been explored. For example:
- Inhibition of HSV : Compounds derived from benzimidazole have shown promising results in inhibiting herpes simplex virus (HSV) replication in vitro. One study reported up to 91% inhibition at a concentration of 50 µM .
Antifungal Activity
Additionally, the compound's structural features suggest potential antifungal activity:
- Inhibition of Candida spp. : Related compounds have demonstrated antifungal activity with MIC values ranging from 1.6 µg/mL to 25 µg/mL against Candida albicans and Aspergillus niger .
The biological activity of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : Certain derivatives may disrupt microbial cell membranes, leading to cell lysis.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole and oxadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that modifications in the chemical structure significantly influenced their potency.
Clinical Relevance
Another case study highlighted the importance of these compounds in treating infections resistant to conventional antibiotics. The findings suggest that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide could serve as a lead compound for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
